2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile
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Overview
Description
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile is a chemical compound with the molecular formula C13H7Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichlorobenzonitrile.
Halogenation: The 3,5-dichlorobenzonitrile undergoes halogenation to introduce a chlorine atom at the 2-position.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 4-methylnicotinonitrile under specific conditions, often involving a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(3,5-dichlorophenyl)pyridine
- 2-Chloro-6-(3,5-dichlorophenyl)benzonitrile
Comparison
Compared to similar compounds, 2-Chloro-6-(3,5-dichlorophenyl)-4-methylnicotinonitrile is unique due to the presence of the nicotinonitrile moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H7Cl3N2 |
---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
2-chloro-6-(3,5-dichlorophenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7Cl3N2/c1-7-2-12(18-13(16)11(7)6-17)8-3-9(14)5-10(15)4-8/h2-5H,1H3 |
InChI Key |
NQTFPYHORUTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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